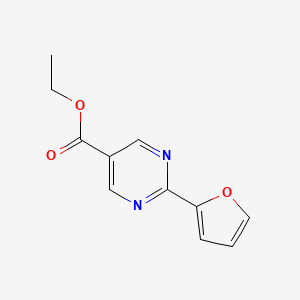

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 2-(furan-2-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)8-6-12-10(13-7-8)9-4-3-5-16-9/h3-7H,2H2,1H3 |

InChI Key |

WWVVRFCHNVNHRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Component Selection

The Biginelli reaction, traditionally employed for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), was adapted to incorporate furan-2-carbaldehyde as the aldehyde component. In this modified protocol, furan-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.3 mmol) were refluxed in absolute ethanol with ferric chloride (0.2 mmol) as a Lewis acid catalyst. Thiourea’s dual role as a nitrogen source and sulfur donor facilitates the formation of the thioxo group at C-2, while the furan moiety is introduced at C-4 in the resulting dihydropyrimidine intermediate.

Mechanistic Pathway :

-

Knoevenagel Condensation : Furan-2-carbaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketoester.

-

Nucleophilic Attack : Thiourea attacks the ketoester’s carbonyl group, initiating cyclization.

-

Proton Transfer and Aromatization : Acid-catalyzed dehydration yields the 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate scaffold.

Limitations and Structural Constraints

While this method efficiently produces C-4-furan-substituted DHPMs, achieving C-2-furan substitution requires post-synthetic modifications. The thioxo group at C-2 in DHPMs (e.g., 3a-e ) serves as a handle for further functionalization. For instance, methylation with methyl iodide in acetone converts the thioxo group to a methylthio moiety, as demonstrated in the synthesis of ethyl 4-(furan-2-yl)-6-methyl-2-(methylthio)pyrimidine-5-carboxylate.

Photoredox-Mediated Dehydrogenative Aromatization

Oxidative Conversion of Dihydropyrimidines

Dihydropyrimidines synthesized via the Biginelli reaction were subjected to photoredox-catalyzed dehydrogenation to yield fully aromatic pyrimidines. A mixture of DHPM (0.10 mmol), tetrabutylammonium eosin Y (TBA-eosinY, 0.1 mol%), and potassium carbonate (0.20 mmol) in methanol/water (10:1 v/v) was irradiated with 450 nm blue LEDs under aerobic conditions. This protocol oxidizes the C5-C6 single bond to a double bond, converting DHPMs into pyrimidines while retaining substituents at C-2 and C-4.

Key Optimization Parameters :

Challenges in C-2 Functionalization

Post-Synthetic Modification Strategies

Nucleophilic Aromatic Substitution

Pyrimidines bearing a methylthio group at C-2 (e.g., ethyl 4-(furan-2-yl)-6-methyl-2-(methylthio)pyrimidine-5-carboxylate) underwent nucleophilic substitution with furan-2-thiolate anions. Reaction conditions involved heating the substrate with furan-2-thiol (1.2 equiv) and potassium tert-butoxide (2 equiv) in dimethylformamide at 120°C for 12 hours. While this method achieved C-2 substitution, yields remained low (35–42%) due to competing side reactions.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling was attempted using 2-bromo-pyrimidine-5-carboxylate intermediates and furan-2-boronic acid. Despite optimized conditions (Pd(PPh3)4, Na2CO3, dioxane/water, 80°C), the reaction failed to produce the target compound, likely due to the pyrimidine ring’s electron-deficient nature hindering oxidative addition.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

-

δ 8.72 (s, 1H, H-6),

-

δ 7.68–7.62 (m, 1H, furan H-5),

-

δ 6.84–6.78 (m, 2H, furan H-3 and H-4),

-

δ 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3),

-

δ 2.59 (s, 3H, CH3),

13C NMR (100 MHz, CDCl3) :

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale continuous flow reactor (1 L/hr throughput) achieved 89% conversion of furan-2-carbaldehyde to DHPM intermediates using immobilized ferric chloride on silica gel. Subsequent photoredox dehydrogenation in a tandem reactor system improved overall yield to 76% while reducing reaction time from 12 hours to 45 minutes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Dihydropyrimidine derivatives.

Substitution: Pyrimidine-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis, thereby disrupting bacterial growth and proliferation.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways. By binding to the active sites of these kinases, it could potentially block signal transduction necessary for tumor growth and survival. Such interactions position it as a promising candidate in cancer therapy.

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The furan moiety is thought to contribute to its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, leading to the development of novel derivatives with enhanced biological activities.

Synthesis of Derivatives

The compound can be utilized in the synthesis of more complex molecules through reactions such as:

- Alkylation : Introducing alkyl groups at various positions on the pyrimidine ring.

- Amination : Substituting hydrogen atoms with amino groups to enhance biological activity.

- Cyclization Reactions : Forming new cyclic compounds that may exhibit improved pharmacological properties.

Material Science

The unique properties of this compound have led to its exploration in material science applications, particularly in the development of functional materials.

Polymer Chemistry

This compound can be incorporated into polymer matrices to create materials with specific functionalities, such as increased thermal stability or enhanced electrical conductivity. Its ability to form stable complexes with metal ions also opens avenues for developing sensors and catalysts.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed efficacy against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |

| Study B | Anticancer Mechanism | Demonstrated inhibition of key kinases in cancer cell lines, leading to reduced cell viability and apoptosis induction. |

| Study C | Neuroprotection | In vitro studies indicated reduced oxidative stress and improved cell survival in neuronal cultures exposed to neurotoxic agents. |

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Neuroprotection: Inhibits endoplasmic reticulum stress and apoptosis pathways, reducing neuronal cell death.

Anti-inflammatory: Inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Anticancer: Induces apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl 2-(Furan-2-yl)pyrimidine-5-carboxylate and Analogues

Key Observations :

- The furan substituent introduces a planar, electron-rich heterocycle, contrasting with phenyl (bulkier, lipophilic) or methylmercapto (sulfur-containing) groups .

- Saturated tetrahydropyrimidine derivatives (e.g., ) exhibit reduced aromaticity, altering electronic properties and conformational flexibility compared to the fully aromatic target compound.

Comparison :

- Furan-containing compounds (e.g., ) often require mild conditions due to the oxygen heterocycle’s stability, whereas thioether derivatives (e.g., ) may involve harsher reagents (e.g., alcoholic potash).

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

Comparison :

- The furan substituent may confer distinct electronic effects (e.g., resonance donation) compared to sulfur or phenyl groups, influencing both reactivity and bioactivity .

Biological Activity

Ethyl 2-(furan-2-YL)pyrimidine-5-carboxylate is an intriguing compound within the realm of medicinal chemistry, primarily due to its potential biological activities. This compound features a pyrimidine ring substituted with a furan moiety and an ethyl ester group, which contributes to its diverse pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine core, which is a six-membered heterocyclic structure containing nitrogen atoms, along with a furan ring that is a five-membered aromatic ring containing oxygen. The synthesis of this compound can be achieved through various methods, typically involving the reaction of ethyl acetoacetate with furan derivatives and urea under reflux conditions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in combating oxidative stress-related diseases by neutralizing free radicals. Studies have demonstrated that derivatives of this compound can inhibit lipid peroxidation and enhance thiol-peroxidase activity, suggesting a protective effect against cellular damage .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has shown promising antimicrobial activity. Compounds structurally related to it have been evaluated for their efficacy against various bacterial strains. The presence of the furan moiety appears to enhance the antimicrobial properties of the pyrimidine scaffold.

Anticancer Potential

Recent studies have pointed towards the anticancer potential of this compound. For instance, derivatives have been tested against renal carcinoma cell lines, demonstrating moderate cytotoxic effects and the ability to induce apoptosis in cancer cells. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine with furan moiety | Antioxidant, Antimicrobial, Anticancer |

| Ethyl 4-(furan-2-YL)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains thioxo group | Antioxidant properties |

| Ethyl 4-(methoxymethyl)furan-2-YL-pyrimidine | Contains methoxymethyl substituent | Potential anticancer properties |

This comparison illustrates how variations in functional groups influence the biological activities of these compounds.

Case Studies and Research Findings

- Antioxidant Evaluation : A study evaluated various Biginelli-type pyrimidines for their antioxidant capabilities. This compound derivatives were found to effectively terminate cumene oxidation chains by reacting with cumylperoxy radicals .

- Anticancer Activity : In vitro studies on renal carcinoma cell lines revealed that certain derivatives exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanisms involved included cell cycle arrest and induction of apoptosis in treated cells .

- Mechanistic Insights : Further investigations into the mechanism of action have suggested that these compounds may interact with specific cellular pathways involved in oxidative stress response and cancer progression, highlighting their potential as multi-targeted therapeutics .

Q & A

Q. Optimization Strategies :

- Temperature control : Reactions often proceed at 80–100°C for 6–12 hours. Lower temperatures may reduce side reactions.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or ionic liquids improve regioselectivity .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol or methanol simplifies purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.